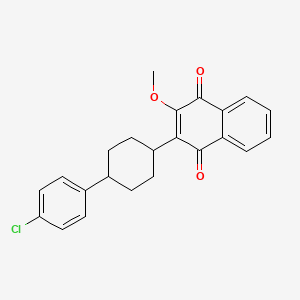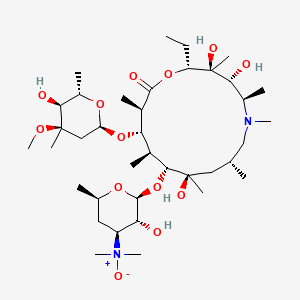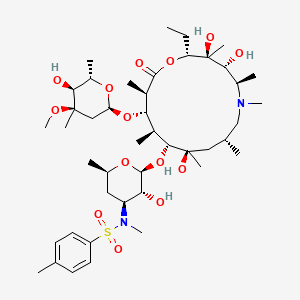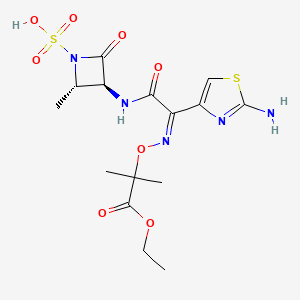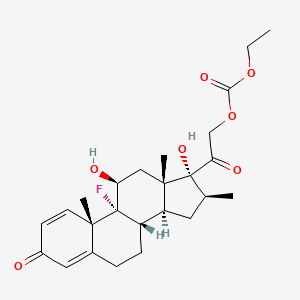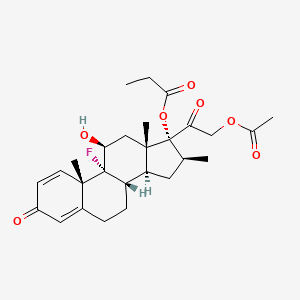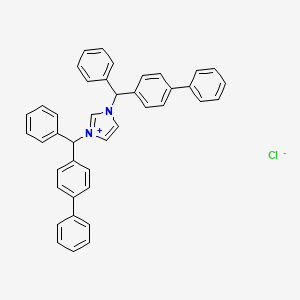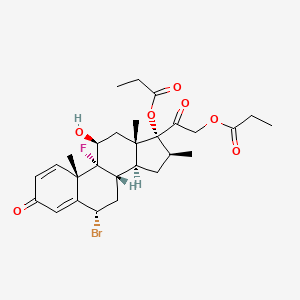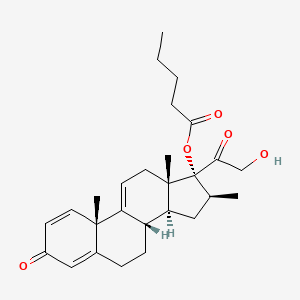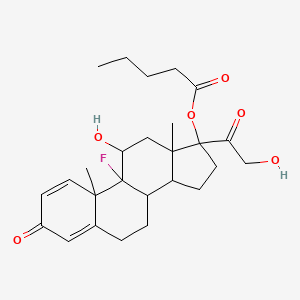
(E)-Cefodizime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Cefodizime, also known as (E)-3-(2-amino-1,3-thiazol-4-yl)-7-chloro-3-cephem-4-carboxylic acid, is a novel cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is an important member of the cephalosporin family of antibiotics, which are used to treat a wide range of bacterial infections. Cefodizime has been used in clinical trials for the treatment of bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). (E)-Cefodizime has also been studied for its potential to be used in combination with other antibiotics to treat certain infections.
科学的研究の応用
In Vitro Antimicrobial Activity
(E)-Cefodizime, as a new alpha-methoxyimino cephalosporin, has been evaluated for its in vitro antimicrobial activity. This study highlighted its broad spectrum, encompassing various bacterial species including Enterobacteriaceae, staphylococci, Streptococcus spp., Haemophilus spp., and Neisseria spp. Cefodizime demonstrated significant potency against certain strains of Morganella spp. and Proteus vulgaris, though it showed less activity against some enteric species compared to other cephalosporins. Importantly, it exhibited substantial stability against hydrolysis by multiple types of beta-lactamases (Jones, Barry, Thornsberry, & Wilson, 1981).
Physicochemical Properties, Toxicology, and Structure-Activity Relationships
Cefodizime, identified as a 2-aminothiazolyl cephalosporin for parenteral use, possesses a bisubstituted thiothiazole moiety in its cephem nucleus. This unique structure doesn't significantly alter its antibacterial activity or safety profile in animal studies compared to cefotaxime. However, it results in a notable elimination half-life in rodents and dogs and exhibits unique immunological properties (Bryskier, Procyk, & Labro, 1990).
Immunomodulating Activity
Cefodizime displays notable immunomodulating activity in various experimental models. Its effect on immune function, particularly after surgical stress, was assessed in a study involving two groups of subjects treated with cefodizime and another cephalosporin. The results showed significant improvement in impaired immune functions with cefodizime, particularly influencing neutrophil phagocytosis and the complement system (Auteri et al., 1991).
Immunomodulatory Properties
Further studies have confirmed cefodizime's immunomodulatory properties, demonstrating its ability to enhance various immune parameters such as phagocyte function, B lymphocyte responsiveness, and delayed hypersensitivity. It may restore natural killer (NK) and phagocyte activity, as well as interleukin 1 (IL-1) and interferon production in immunocompromised patients and animals. Its unique chemical structure, particularly the thio-thiazolyl side-chain, is associated with these immunomodulatory properties (Labro, 1990).
Phagocytosis Enhancement
Cefodizime has been found to enhance the ingestion of IgG-coated erythrocytes by peritoneal macrophages in a dose-dependent manner. This enhancement was unique to cefodizime among various antibiotics tested, suggesting a potential role in improving in vivo activity through both phagocytosis-enhancing and antimicrobial properties (Oishi, Matsumoto, Yamamoto, Morito, & Yoshida, 1989).
特性
| { "Design of the Synthesis Pathway": "The synthesis of (E)-Cefodizime can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-methyl-7-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid", "2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid", "N,N-dimethylformamide", "triethylamine", "sodium hydride", "methyl iodide", "acetonitrile", "water", "sodium bicarbonate", "ethanol" ], "Reaction": [ "The synthesis starts with the reaction of 4-methyl-7-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid in N,N-dimethylformamide and triethylamine to form the corresponding ester intermediate.", "The ester intermediate is then treated with sodium hydride and methyl iodide to form the methyl ester.", "The methyl ester is then treated with acetonitrile and water to form the corresponding amide intermediate.", "The amide intermediate is then treated with sodium bicarbonate and ethanol to form the final product, (E)-Cefodizime." ] } | |
CAS番号 |
97180-26-2 |
製品名 |
(E)-Cefodizime |
分子式 |
C20H20N6O7S4 |
分子量 |
584.67 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
